molecular formula C13H23N3O2 B7919061 N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide

N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide

Cat. No.: B7919061
M. Wt: 253.34 g/mol
InChI Key: YYUCNDPUINLPKL-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide (CAS: 1353966-20-7; Ref: 10-F084761) is a synthetic acetamide derivative featuring a piperidine ring substituted with a 2-amino-acetyl group at the 3-position and a cyclopropylacetamide moiety. Its molecular formula is C₁₃H₂₂N₄O₂, with a molecular weight of 266.34 g/mol.

Properties

IUPAC Name

N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-10(17)16(12-4-5-12)9-11-3-2-6-15(8-11)13(18)7-14/h11-12H,2-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUCNDPUINLPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCN(C1)C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Organometallic Strategies

Radical-mediated cyclization and palladium-catalyzed reactions are effective for constructing substituted piperidines. For example, Shipman’s method employs 5-exo-trig radical cyclization of aziridines containing phenylselenide groups to yield 5-methylene piperidines. This approach, while efficient for 2,5-disubstituted piperidines, requires precise control over reaction conditions to avoid side products.

An alternative route involves palladium-trimethylenemethane (Pd-TMM) cycloaddition with monosubstituted aziridines. Harrity’s work demonstrates that enantiomerically pure aziridines derived from amino acids react with Pd-TMM complexes to form 5-methylene piperidines in >90% yield. This method preserves stereochemistry, critical for chiral intermediates.

MethodStarting MaterialReagents/ConditionsYield
Radical CyclizationAziridinesBu₃SnH, AIBN, 80°C60–75%
Pd-TMM CycloadditionAziridinesPd(PPh₃)₄, TMS-CH₂-C(CO₂Me)=CH₂, 60°C>90%

Functionalization of Preformed Piperidines

Commercial piperidine derivatives, such as 3-aminopiperidine, are often modified to introduce the 3-(aminomethyl) group. The patent CN104387315A details the synthesis of (R)-3-aminopiperidine hydrochloride via asymmetric hydrogenation of enamines, achieving enantiomeric excess >98%. Subsequent alkylation with bromomethyl intermediates under basic conditions (K₂CO₃, DMF) introduces the aminomethyl side chain.

Introduction of the 2-Amino-Acetyl Group

The 2-amino-acetyl moiety is incorporated via amide coupling or Schiff base formation .

Amide Coupling with Activated Carboxylates

Reaction of the piperidine amine with 2-amino-acetic acid derivatives employs carbodiimide-based coupling agents. VulcanChem’s synthesis of analogous acetamides uses EDC/HOBt in dichloromethane to achieve >85% conversion. Steric hindrance from the piperidine’s 3-substituent necessitates extended reaction times (12–24 hours).

Protection-Deprotection Strategies

To prevent side reactions, the primary amine of 2-amino-acetyl precursors is protected with Boc or Fmoc groups. After coupling, deprotection with TFA (for Boc) or piperidine (for Fmoc) yields the free amine. This step is critical for maintaining regioselectivity in subsequent reactions.

Formation of the N-Cyclopropyl Acetamide Moiety

The N-cyclopropyl group is introduced via alkylation or reductive amination .

Alkylation with Cyclopropylamine

Reacting the secondary amine of the piperidine intermediate with cyclopropyl bromide under basic conditions (NaH, THF) forms the N-cyclopropyl bond. However, over-alkylation is a common side reaction, mitigated by using a 1:1 stoichiometry and low temperatures (0°C).

Reductive Amination

Condensation of the amine with cyclopropyl ketone derivatives (e.g., cyclopropyl methyl ketone) in the presence of NaBH₃CN or NaBH(OAc)₃ selectively reduces the imine intermediate. This method offers superior yields (70–80%) compared to direct alkylation.

Integrated Synthetic Pathways

Stepwise Assembly

Analytical Characterization

Spectroscopic Validation

  • ¹H/¹³C NMR : Key signals include the cyclopropyl methylene (δ 0.5–1.0 ppm) and acetamide carbonyl (δ 170–175 ppm).

  • HRMS : Molecular ion [M+H]⁺ at m/z 281.39 confirms the molecular formula C₁₅H₂₇N₃O₂.

Purity Assessment

HPLC with a C18 column (ACN/H₂O gradient) resolves synthetic impurities. Optimal purity (>98%) is achieved via recrystallization from ethyl acetate/hexane.

Optimization Challenges

Stereochemical Control

Asymmetric synthesis of the 3-aminopiperidine intermediate remains challenging. The patent CN104387315A resolves this via chiral auxiliaries , achieving >99% enantiomeric purity.

Scalability Limitations

Large-scale radical cyclization faces safety concerns due to AIBN’s explosivity . Transitioning to continuous flow reactors minimizes risks while improving yield consistency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide

  • Structure : Replaces the piperidine (6-membered ring) with pyrrolidine (5-membered ring) (CAS: 1263365-79-2; Ref: 10-F208562) .
  • Hydrogen Bonding: The acetyl group retains hydrogen-bonding capacity, but the shorter pyrrolidine scaffold may alter spatial orientation in target interactions.
  • Implications : Pyrrolidine derivatives are often more metabolically stable due to reduced conformational flexibility compared to piperidine analogs .

N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide

  • Structure: Substitutes the 2-amino-acetyl group with a 2-amino-ethyl chain at the piperidine 4-position (CAS: 1353945-60-4) .
  • Positional Isomerism: The 4-position substitution may lead to distinct target engagement compared to the 3-position in the parent compound.

2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N-cyclopropyl-acetamide

  • Structure : Replaces the piperidine with a pyridine ring and introduces a 4-oxo group (CAS: 1558445-94-5) .
  • Oxo Group: The 4-oxo moiety adds hydrogen-bond acceptor capability, which may influence binding to polar residues in enzyme active sites.
  • Implications : Pyridine-based analogs often exhibit improved metabolic stability and solubility but may face challenges in crossing the blood-brain barrier .

Structural and Functional Analysis

Table 1: Comparative Properties of Key Analogs

Compound Name Core Ring Substituent Position Key Functional Groups Molecular Weight (g/mol) Discontinued Status
Target Compound Piperidine 3-position 2-Amino-acetyl, cyclopropyl 266.34 Yes
Pyrrolidine Analog Pyrrolidine 3-position 2-Amino-acetyl, cyclopropyl 252.33* Yes
Piperidine-4-Ethylamine Analog Piperidine 4-position 2-Amino-ethyl, cyclopropyl 225.33 Yes
Pyridine-4-Oxo Analog Pyridine 1-position 3-Amino-4-oxo, cyclopropyl 221.25* Not reported

*Calculated based on molecular formula.

Impact of Ring Size and Substituents

  • Piperidine vs. Pyrrolidine : Piperidine’s larger ring accommodates bulkier substituents, while pyrrolidine’s compact structure may favor interactions with sterically constrained targets .
  • Acetyl vs. Ethyl Groups : The acetyl group’s carbonyl enhances polarity and hydrogen-bonding, critical for target affinity, whereas ethyl groups prioritize lipophilicity for membrane penetration .

Positional Isomerism

  • Substitution at the piperidine 3-position (target compound) vs. 4-position (ethylamine analog) could lead to divergent binding modes in chiral environments, affecting selectivity and potency .

Theoretical Implications for Drug Design

  • Metabolic Stability : Pyridine and pyrrolidine analogs may exhibit longer half-lives due to aromatic stabilization or reduced oxidative metabolism .

Biological Activity

N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

1. Chemical Structure and Properties

The compound is characterized by a piperidine ring, an acetamide group, and a cyclopropyl moiety. Its structure can be represented as follows:

N 1 2 Amino acetyl piperidin 3 ylmethyl N cyclopropyl acetamide\text{N 1 2 Amino acetyl piperidin 3 ylmethyl N cyclopropyl acetamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate the activity of various receptors and enzymes, influencing cellular signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter systems and inflammatory pathways .

3.1 Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties:

  • Antibacterial Activity : Studies have shown that derivatives of piperidine compounds demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound also shows antifungal properties, particularly against Candida albicans, with varying MIC values depending on the specific derivative tested .
Pathogen Activity MIC (mg/mL)
Staphylococcus aureusEffective0.0039 - 0.025
Escherichia coliEffective0.0039 - 0.025
Candida albicansModerate3.125 - 100

3.2 Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially through the inhibition of specific enzymes involved in inflammatory pathways . This property could make it a candidate for therapeutic applications in treating inflammatory diseases.

4. Synthesis and Production

The synthesis of this compound typically involves multi-step processes that ensure high yield and purity:

  • Formation of the Piperidine Ring : Starting materials undergo cyclization reactions.
  • Acetylation : The piperidine derivative is acetylated using acetic anhydride in the presence of a base like triethylamine.
  • Cyclopropylation : The final step involves introducing the cyclopropyl group through appropriate reagents.

5. Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • A study published in MDPI evaluated various piperidine derivatives, including this compound, for their antimicrobial properties, showing promising results against multiple bacterial strains .
  • Another research highlighted its potential neuropharmacological applications, suggesting modulation of neurotransmitter systems as a therapeutic avenue .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide?

  • Methodological Answer : The synthesis of piperidinyl acetamide derivatives typically involves multi-step reactions, such as coupling a piperidine scaffold with amino-acetyl and cyclopropyl groups via amidation or alkylation. For example, analogous compounds (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) are synthesized by reacting piperidone derivatives with amines and carboxylic acids under controlled conditions . Key steps include:
  • Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) for efficient amide bond formation.
  • Purification : Employ column chromatography or preparative HPLC to isolate the target compound, followed by characterization via 1H^1H-NMR and LC-MS to confirm purity (>95%) .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to carbonyl reactant) and reaction time (12–24 hours) in anhydrous solvents (e.g., DMF or DCM).

Q. Which analytical techniques are critical for characterizing the structural and chemical properties of this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the presence of the cyclopropyl, piperidinyl, and acetamide moieties. For example, the cyclopropyl group exhibits distinct triplet signals in 1H^1H-NMR (δ 0.5–1.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]+^+) and molecular formula.
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, critical for biological assays .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

  • Methodological Answer :
  • In Vitro Assays : Screen for antimicrobial activity using broth microdilution (e.g., MIC values against Gram-positive/negative bacteria) or anticancer potential via MTT assays on cancer cell lines (e.g., IC50_{50} determination) .
  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to receptors like serotonin or dopamine transporters, given structural similarities to neuroactive piperidine derivatives .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives with improved selectivity?

  • Methodological Answer :
  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states, reducing trial-and-error experimentation .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to identify structural modifications (e.g., substituting the cyclopropyl group) that enhance binding specificity .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent bioactivity results across studies?

  • Methodological Answer :
  • Statistical Design of Experiments (DoE) : Use factorial design to test variables (e.g., pH, temperature) and identify confounding factors. For example, a 2k^k factorial design can isolate the impact of solvent polarity on reaction yield .
  • Data Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) and replicate studies (n ≥ 3) to minimize batch-to-batch variability .

Q. What strategies are recommended for studying the compound’s metabolic stability and environmental impact?

  • Methodological Answer :
  • In Vitro Metabolism : Use liver microsomes (e.g., human CYP450 enzymes) to assess metabolic half-life (t1/2_{1/2}) and identify major metabolites via LC-MS/MS .
  • Ecotoxicology : Follow OECD Test Guidelines (e.g., OECD 201/202 for algal/daphnia toxicity) to evaluate biodegradability and acute aquatic toxicity, given structural alerts for environmental persistence (e.g., acetamide groups) .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the acetamide group .
  • Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste (EPA Category D) .

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